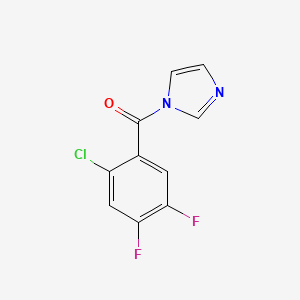
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is a compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an imidazole ring attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: Carboxylic acids or alcohols, depending on the conditions.
科学研究应用
Chemistry
In chemistry, (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a potential candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
作用机制
The mechanism of action of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth.
相似化合物的比较
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(1H-triazol-1-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(1H-benzimidazol-1-yl)methanone
Uniqueness
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The imidazole ring further enhances its versatility, allowing for a wide range of applications in different fields.
属性
CAS 编号 |
138950-66-0 |
|---|---|
分子式 |
C10H5ClF2N2O |
分子量 |
242.61 g/mol |
IUPAC 名称 |
(2-chloro-4,5-difluorophenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H5ClF2N2O/c11-7-4-9(13)8(12)3-6(7)10(16)15-2-1-14-5-15/h1-5H |
InChI 键 |
ZCLJSIQYAHCYDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)C(=O)C2=CC(=C(C=C2Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


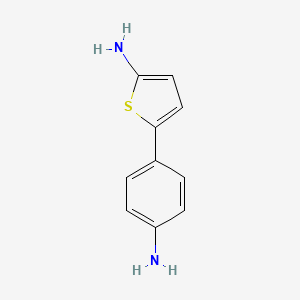

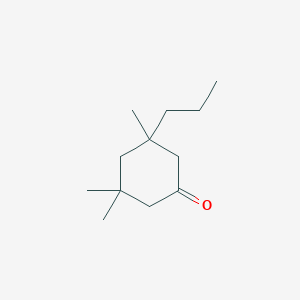
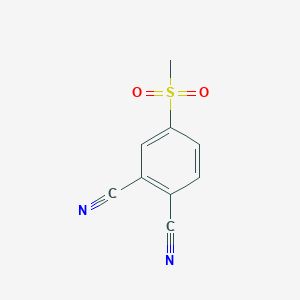
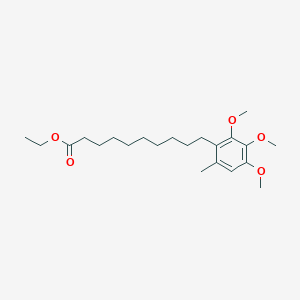
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
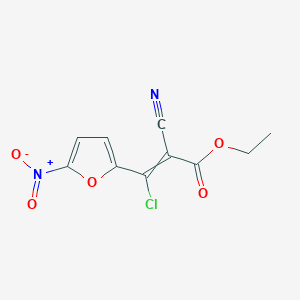
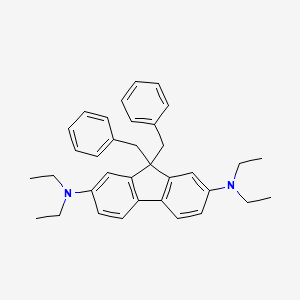
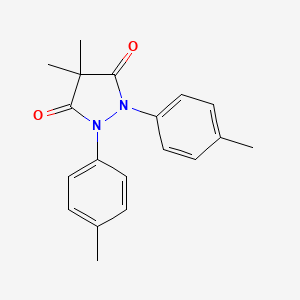
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)

